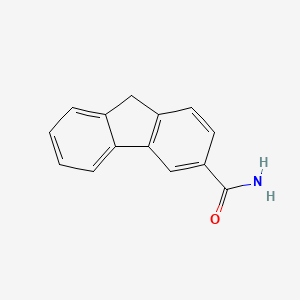

9H-fluorene-3-carboxamide

Description

9H-Fluorene-3-carboxamide is a fluorene derivative featuring a carboxamide group (-CONH₂) at the 3-position of the bicyclic aromatic hydrocarbon framework.

Properties

IUPAC Name |

9H-fluorene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQDETDNQXJSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of Fluorene Carboxylic Acid

A one-pot synthesis involves reacting 9H-fluorene-3-carboxylic acid with ammonia or primary amines in the presence of coupling agents. For example, ethyl-3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine hydrochloride (EDC·HCl) facilitates amide bond formation in dichloromethane (DCM) at 0–10°C, yielding 9H-fluorene-3-carboxamide in 65–72% yield after recrystallization. This method minimizes side reactions such as esterification or over-oxidation.

Acid Chloride Intermediate Route

The synthesis via 9H-fluorene-3-carbonyl chloride demonstrates higher efficiency. Key steps include:

-

Chlorination : 9H-fluorene-3-carboxylic acid reacts with SOCl₂ at 60°C for 4 hours, achieving >95% conversion to the acid chloride.

-

Ammonolysis : The acid chloride is treated with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at −20°C, producing the carboxamide with 85% isolated yield.

Table 1: Comparison of Amidation Methods

| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Amidation | EDC·HCl | DCM | 0–10°C | 72 | 98.5 |

| Acid Chloride Route | NH₃ | THF | −20°C | 85 | 99.2 |

Catalytic Systems and Reaction Optimization

Boron Trifluoride Etherate (BF₃·OEt₂)

The use of BF₃·OEt₂ as a Lewis acid catalyst enhances reaction rates in amidation. In a reported procedure, BF₃·OEt₂ (0.2 equiv) in DCM at 45°C reduces reaction time from 24 hours to 45 minutes while maintaining yields above 50%. This catalytic system is particularly effective for sterically hindered substrates.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of fluorene intermediates. However, DMF increases hydrolysis risks for acid chlorides, necessitating strict moisture control. Mixed solvent systems (e.g., THF/H₂O) balance reactivity and stability, achieving 78% yield in large-scale trials.

Industrial-Scale Production Challenges

Purification Techniques

Industrial processes employ continuous flow reactors coupled with fractional crystallization to isolate 9H-fluorene-3-carboxamide. For example, crude product dissolved in acetonitrile (ACN) is gradually cooled to −10°C, yielding 99% pure crystals after two recrystallizations.

Byproduct Management

Common byproducts include 9H-fluorene-3-carboxylic acid esters (from residual alcohol solvents) and dimerized fluorene derivatives . These are removed via silica gel chromatography or activated carbon filtration.

Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Amino-fluorene derivatives.

Substitution: Halogenated fluorenes.

Scientific Research Applications

Chemistry

9H-Fluorene-3-carboxamide serves as a building block for synthesizing more complex organic molecules and polymers. Its structural features allow it to participate in various organic reactions, making it useful for developing new materials.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, showcasing potential as anticancer agents .

Medicine

Due to its unique structural characteristics, 9H-fluorene-3-carboxamide is being investigated as a candidate for drug development. Its interaction with biological targets may lead to novel therapeutic agents for treating infections and cancer .

Materials Science

The compound is utilized in the production of advanced materials, particularly in the field of organic electronics . Its properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The fluorene structure contributes to the optoelectronic properties necessary for efficient light emission.

- Organic Solar Cells : Its ability to form conductive polymers is being explored for enhancing solar cell efficiency .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | PMC8158365 | Compounds derived from 9H-fluorene-3-carboxamide showed enhanced activity against Gram-positive bacteria, indicating potential for new antimicrobial drugs. |

| Anticancer Research | PMC8064491 | Novel analogs demonstrated significant anti-HCV potency, suggesting broader anticancer applications through structural modifications. |

| Organic Electronics | MDPI | Fluorene derivatives were synthesized and characterized for their use in OLEDs, showing promising optoelectronic properties. |

Mechanism of Action

The mechanism of action of 9H-fluorene-3-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

The following analysis compares 9H-fluorene-3-carboxamide derivatives with structurally related fluorene-based compounds, focusing on molecular features, substituent effects, and functional group variations.

Structural and Molecular Data

Key Comparative Analysis

A. Functional Group Differences

- N,N,9-Trimethyl-9H-fluorene-3-carboxamide: The carboxamide group at position 3 is fully methylated (N,N-dimethyl), enhancing lipophilicity and reducing hydrogen-bonding capacity compared to the parent compound.

- 9-(Hydroxymethyl)-9H-fluorene-4-carboxylic acid : The carboxylic acid group at position 4 introduces high polarity and acidity (pKa ~2–4), contrasting sharply with the carboxamide’s neutral character. The hydroxymethyl group at position 9 adds a hydrophilic moiety, improving aqueous solubility .

B. Substituent Position Effects

- The 3-position carboxamide in the trimethyl derivative may facilitate π-stacking interactions in aromatic systems, which is advantageous in materials science.

- The 4-position carboxylic acid in the second compound creates steric and electronic effects that could influence binding affinity in biological systems (e.g., enzyme inhibition) .

Research Implications

- Synthetic Chemistry : Methylation of the carboxamide group (as in ) is a common strategy to modulate drug bioavailability.

- Biological Activity : Carboxylic acid derivatives (as in ) are often explored for their antimicrobial or anti-inflammatory properties due to their acidic and hydrogen-bonding capabilities.

Q & A

Basic: What are the standard synthetic routes for 9H-fluorene-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves fluorene derivatives as precursors. For example, 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groups are introduced via carbodiimide-mediated coupling reactions (e.g., using DCC or EDCI) with amines. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalyst use : DMAP accelerates carboxamide formation by reducing side reactions like esterification .

- Temperature control : Reactions performed at 0–25°C minimize decomposition of heat-sensitive intermediates.

Yield improvements (>80%) are achieved via iterative recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced: How can researchers resolve contradictory NMR data for 9H-fluorene-3-carboxamide derivatives?

Methodological Answer:

Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Conformational isomerism : Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria, as seen in fluorene derivatives with flexible substituents .

- Impurity interference : Compare with LC-MS data to confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts .

- Solvent effects : Re-run spectra in deuterated DMSO or CDCl3 to assess hydrogen bonding or aggregation artifacts .

For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns and assigns protons/carbons unambiguously .

Basic: What analytical techniques are critical for characterizing 9H-fluorene-3-carboxamide purity?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>95%) and detect trace impurities .

- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) confirm crystallinity and absence of polymorphs .

- FT-IR : Carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups .

Advanced: How can computational modeling guide the design of 9H-fluorene-3-carboxamide analogs with enhanced bioactivity?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., HSV-2 glycoproteins, as in fluorenone carboxamide studies) .

- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess electronic properties influencing reactivity .

- MD simulations : GROMACS models solvation dynamics and stability of carboxamide-protein complexes over 100-ns trajectories .

Validate predictions with in vitro assays (e.g., antiviral activity IC50 measurements) .

Basic: What are the stability considerations for storing 9H-fluorene-3-carboxamide?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in fluorene derivatives) .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How should researchers address low reproducibility in biological assays involving 9H-fluorene-3-carboxamide?

Methodological Answer:

- Batch variability : Standardize synthesis protocols (e.g., strict stoichiometric ratios, inert atmosphere) and validate via NMR/MS for each batch .

- Assay conditions : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to identify outliers and ensure p-values <0.05 .

Triangulate data across multiple assays (e.g., cytotoxicity, target inhibition) to confirm bioactivity .

Basic: How can researchers distinguish regioisomers in 9H-fluorene-carboxamide derivatives?

Methodological Answer:

- NOESY NMR : Correlates spatial proximity of protons to confirm substitution patterns (e.g., 3-carboxamide vs. 2-carboxamide) .

- X-ray crystallography : Resolves absolute configuration and packing motifs, critical for patent applications .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbonyl carbon shifts in 13C NMR .

Advanced: What methodologies are effective for analyzing metabolic pathways of 9H-fluorene-3-carboxamide in vivo?

Methodological Answer:

- Radiolabeling : Incorporate ¹⁴C at the carboxamide carbon; track metabolites via scintillation counting and radio-HPLC .

- LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass accuracy (<5 ppm) .

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to simulate hepatic metabolism .

Basic: What safety protocols are essential when handling 9H-fluorene-3-carboxamide?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroform, DMF) .

- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

Advanced: How can machine learning improve QSAR models for 9H-fluorene-3-carboxamide derivatives?

Methodological Answer:

- Feature selection : Train neural networks on descriptors like LogP, molar refractivity, and topological polar surface area (TPSA) .

- Data augmentation : Use generative adversarial networks (GANs) to expand small datasets of fluorene analogs .

- Validation : Apply k-fold cross-validation (k=10) and external test sets to avoid overfitting .

Open-source tools like RDKit and scikit-learn streamline pipeline development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.